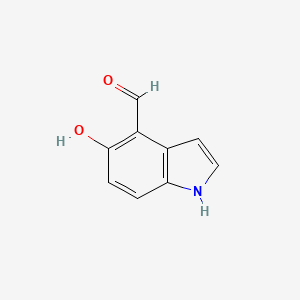
5-Hydroxy-1H-indole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1H-indole-4-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a hydroxyl group at the 5th position and a formyl group at the 4th position on the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1H-indole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxyindole with formylating agents under controlled conditions. For example, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the formyl group at the 4th position of the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated indole derivatives
Applications De Recherche Scientifique
5-Hydroxy-1H-indole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1H-indole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and formyl groups on the indole ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxyindole-3-carbaldehyde: Similar structure but with the formyl group at the 3rd position.
4-Hydroxyindole-3-carbaldehyde: Similar structure but with the hydroxyl group at the 4th position and formyl group at the 3rd position.
Indole-3-carboxaldehyde: Lacks the hydroxyl group but has a formyl group at the 3rd position
Uniqueness
5-Hydroxy-1H-indole-4-carbaldehyde is unique due to the specific positioning of the hydroxyl and formyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not .
Propriétés
IUPAC Name |
5-hydroxy-1H-indole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-7-6-3-4-10-8(6)1-2-9(7)12/h1-5,10,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTJOXHHBNNAEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)
![2-[(2E)-2-Buten-2-yl]-6-methylpyridine](/img/structure/B599984.png)
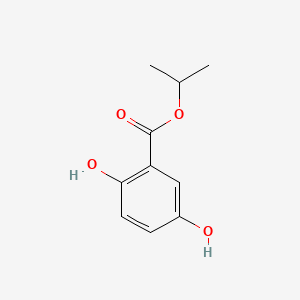
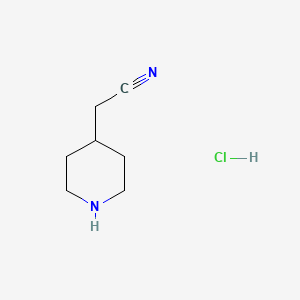
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)
![Benzyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599992.png)
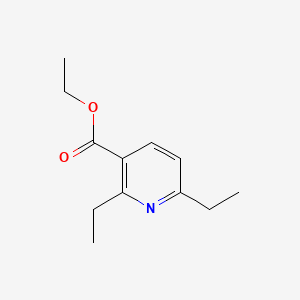
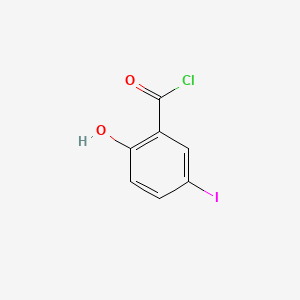
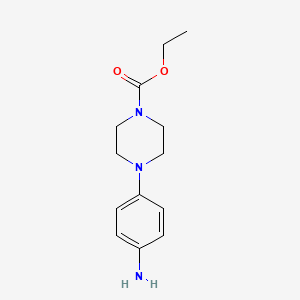
![5-hydroxy-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B600005.png)
